2-(3,4-dihydroxyphenyl)acetic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(3,4-dihydroxyphenyl)acetic acid involves the aerobic biotransformation of 4-hydroxyphenylacetic acid using whole cell cultures of Arthrobacter protophormiae. This method yields the product with a 52% efficiency . Another approach involves the biosynthesis using metabolic engineering techniques, where 4-hydroxyphenylacetic acid is converted to this compound using high-efficiency expression of hydroxylase enzymes .

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms. These microorganisms are designed to express specific enzymes that facilitate the conversion of precursor compounds into the desired product .

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4-Dihydroxyphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: It can be reduced to form catechols.

Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of hydroxyl groups on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products Formed

The major products formed from these reactions include quinones, catechols, and various substituted phenylacetic acids .

Aplicaciones Científicas De Investigación

Pharmacological Applications

a. Enzyme Inhibition

Recent studies have highlighted the potential of DOPAC derivatives as α-glucosidase inhibitors , which are crucial in managing type II diabetes mellitus. A series of novel Schiff base derivatives of DOPAC were synthesized and showed promising results in inhibiting α-glucosidase activity. This inhibition can help manage postprandial hyperglycemia, a common issue in diabetic patients .

b. Antioxidant Properties

DOPAC exhibits antioxidant properties that can mitigate oxidative stress-related damage in cells. This aspect is particularly relevant in neurodegenerative diseases like Parkinson's disease, where oxidative stress contributes to dopaminergic cell toxicity. The biotransformation of DOPAC from dopamine via monoamine oxidase highlights its role in neuroprotection and the detoxification of harmful metabolites .

Clinical Significance

a. Biomarker for Neurotransmitter Metabolism

DOPAC serves as a metabolite of dopamine and is often analyzed to assess dopamine metabolism in clinical settings. Its levels can indicate alterations in dopaminergic activity, making it a useful biomarker for conditions such as Parkinson's disease and other neuropsychiatric disorders .

b. Cancer Research

Research has shown that DOPAC may possess anti-proliferative effects on certain cancer cell lines. For instance, studies indicated that 3,4-dihydroxyphenylacetic acid could reduce the proliferation of colon cancer cells more effectively than normal colon epithelial cells, suggesting its potential use in cancer therapies .

Biochemical Research

a. Metabolic Pathways

DOPAC is a key component in the metabolic pathways involving catecholamines. Understanding its metabolism helps elucidate the biochemical processes underlying neurotransmitter function and related disorders . The compound is produced through the enzymatic action of monoamine oxidase on dopamine and further metabolized into homovanillic acid.

b. Microbiota Interaction

Recent findings suggest that DOPAC can be derived from the metabolism of quercetin by gut microbiota. This relationship emphasizes the significance of DOPAC in dietary studies and its potential health benefits associated with flavonoid consumption .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Diabetes Management | DOPAC derivatives showed significant α-glucosidase inhibition | Potential for new diabetes treatments |

| Neuroprotection | DOPAC's role in detoxifying harmful dopamine metabolites | Insights into Parkinson's disease management |

| Cancer Proliferation | Inhibition of colon cancer cell growth by 3,4-dihydroxyphenylacetic acid | Possible therapeutic applications in oncology |

Mecanismo De Acción

The mechanism of action of 2-(3,4-dihydroxyphenyl)acetic acid involves its role as a metabolite of dopamine. It is produced through the enzymatic degradation of dopamine by monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT). This compound acts as a biomarker for dopamine metabolism and is involved in various biochemical pathways related to neurotransmitter regulation .

Comparación Con Compuestos Similares

Similar Compounds

Homovanillic acid: Another metabolite of dopamine, but with different enzymatic pathways.

3-Methoxytyramine: A metabolite of dopamine that is further degraded to homovanillic acid.

Phenylacetic acid: A structural derivative of 2-(3,4-dihydroxyphenyl)acetic acid.

Uniqueness

This compound is unique due to its specific role in the dopaminergic system and its involvement in the metabolism of dopamine. Its presence as a biomarker for dopamine metabolism makes it a valuable compound in neurological research .

Actividad Biológica

2-(3,4-Dihydroxyphenyl)acetic acid, also known as 3,4-dihydroxyphenylacetic acid (DOPAC), is a significant metabolite of dopamine and has garnered attention for its biological activities, particularly in neurochemistry and antioxidant mechanisms. This article provides a comprehensive overview of the biological activity of DOPAC, including its biochemical properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₉O₄

- Molecular Weight : 183.16 g/mol

- Structural Characteristics : DOPAC features two hydroxyl groups on the aromatic ring, which are crucial for its biological activity.

1. Neuroprotective Effects

DOPAC plays a role in the metabolism of dopamine, which is vital for maintaining neurological health. Studies have indicated that DOPAC may have protective effects against neurodegenerative diseases such as Parkinson's disease due to its involvement in dopamine degradation pathways.

- Case Study : In a study examining the effects of DOPAC on oxidative stress in neuronal cells, it was found that DOPAC can mitigate oxidative damage by enhancing antioxidant enzyme activities and reducing lipid peroxidation levels .

2. Antioxidant Activity

DOPAC exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals and enhance the expression of phase II detoxifying enzymes.

- Research Findings :

- A study demonstrated that DOPAC enhances the expression of nuclear factor erythroid 2-related factor 2 (Nrf-2), leading to increased levels of phase II antioxidant enzymes .

- In vitro assays showed that DOPAC effectively scavenged free radicals and inhibited hydrogen peroxide-induced cytotoxicity in liver cells .

3. Anti-inflammatory Properties

DOPAC has been studied for its anti-inflammatory effects, particularly through its modulation of cytokine production and inflammatory pathways.

- Mechanism : The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various cell types, suggesting potential applications in treating inflammatory diseases .

Therapeutic Applications

Given its biological activities, DOPAC has potential therapeutic implications in various fields:

- Neurodegenerative Diseases : Its neuroprotective and antioxidant properties suggest that DOPAC could be beneficial in managing conditions like Parkinson's disease.

- Liver Protection : DOPAC has demonstrated protective effects against acetaminophen-induced liver injury by enhancing antioxidant defenses .

- Diabetes Management : Recent studies indicate that derivatives of DOPAC may act as α-glucosidase inhibitors, presenting a novel approach to managing type II diabetes by controlling postprandial glucose levels .

Comparative Analysis with Related Compounds

To better understand the unique properties of DOPAC, a comparison with related compounds is presented below:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3,4-Dihydroxyphenylacetic acid | Contains two hydroxyl groups on the ring | Direct metabolite of dopamine |

| Dopamine | Catecholamine structure | Neurotransmitter with broader physiological roles |

| Tyrosine | Precursor amino acid to dopamine | Precursor to catecholamines |

| Homovanillic acid | Metabolite of dopamine degradation | End product of dopamine metabolism |

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

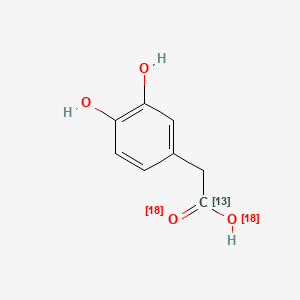

InChI |

InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/i8+1,11+2,12+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFZDZCDUFSOFZ-SWDPYBNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[13C](=[18O])[18OH])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.